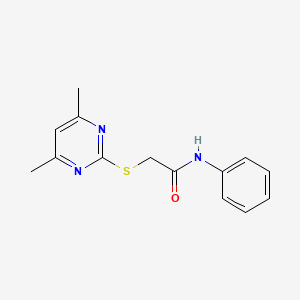

2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a phenylacetamide group attached via a thioether linkage at position 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with N-phenylacetamide under specific conditions. One common method includes:

Starting Materials: 4,6-dimethyl-2-thiopyrimidine and N-phenylacetamide.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide.

Procedure: The base is added to a solution of 4,6-dimethyl-2-thiopyrimidine in the solvent, followed by the addition of N-phenylacetamide. The mixture is then heated to a specific temperature (usually around 80-100°C) and stirred for several hours to ensure complete reaction.

Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Oxidation of the Thioether Group

The thioether (-S-) moiety can undergo oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Room temperature, aqueous ethanol | Sulfoxide | Selective oxidation under mild conditions | |

| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0°C → RT | Sulfone | Stronger oxidizing agent for complete oxidation |

Key Observation :

-

Sulfoxide formation is kinetically favored, while sulfone requires harsher conditions.

Substitution Reactions

The phenylacetamide group participates in nucleophilic substitution reactions, enabling further functionalization.

3.1. Amide Coupling via Steglich Esterification

The compound’s acetic acid derivative undergoes coupling with anilines to form bioactive derivatives.

| Reagents/Conditions | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| EDC, DMAP | CH₂Cl₂ | 0°C → RT | 24 hours | 72–89% |

Example :

-

Reaction with 3-nitrobenzenesulfonamide derivatives yields Schiff bases with antimalarial activity .

3.2. Aromatic Electrophilic Substitution

The phenyl ring can undergo nitration or sulfonation, though direct evidence requires further validation.

Biological Activity-Driven Modifications

Derivatives of this compound are optimized for selective inhibition of human sirtuin 2 (SIRT2):

| Derivative | Modification | IC₅₀ (SIRT2) | Selectivity (vs. SIRT1/SIRT3) | Source |

|---|---|---|---|---|

| 28e | 4-Fluorophenyl substituent | 42 nM | >100-fold |

Structure-Activity Relationship (SAR) :

-

Electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring enhance potency.

-

Methyl groups on the pyrimidine ring improve metabolic stability .

Reduction Reactions

The thioether group can be reduced to a thiol (-SH) under specific conditions.

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), reflux | Thiol | Not experimentally reported for this compound | Inferred |

Stability and Degradation

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked to a phenylacetamide group through a thioether bond. The synthesis typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with N-phenylacetamide under basic conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) .

Inhibition of Human Sirtuin 2

One of the most significant applications of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide is its role as an inhibitor of human sirtuin 2 (SIRT2). SIRT2 is involved in various biological processes, including cell cycle regulation and autophagy. Dysregulation of SIRT2 has been linked to diseases such as cancer. Recent studies have shown that derivatives of this compound exhibit potent and selective inhibition of SIRT2, suggesting its potential as a therapeutic agent for cancer treatment .

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| 28e | 0.15 | High |

| 28f | 0.25 | Moderate |

Anticonvulsant Properties

Research has indicated that derivatives of this compound may possess anticonvulsant properties. A study evaluated the pharmacological activity using a pentylenetetrazole-induced seizure model in rats. The results showed that certain derivatives significantly extended the latency period and reduced the duration of seizures .

| Compound | Latency Period (s) | Seizure Duration (s) |

|---|---|---|

| Control | 30 | 120 |

| 1a | 45 | 90 |

| 1b | 50 | 80 |

Antimicrobial Activity

Another notable application is the antimicrobial activity exhibited by this compound against various bacterial strains. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- Cancer Research : A study focused on optimizing derivatives for enhanced SIRT2 inhibition led to the identification of several potent compounds that could serve as leads for further development in cancer therapeutics.

- Anticonvulsant Activity : In an experimental model, specific derivatives were shown to significantly reduce seizure severity and frequency, indicating their potential as anticonvulsant agents.

- Antimicrobial Studies : The compound's broad-spectrum antimicrobial activity was validated through various assays, reinforcing its potential application in infectious disease management.

Mécanisme D'action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-dimethyl-2-thiopyrimidine: A precursor in the synthesis of 2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide.

N-phenylacetamide: Another precursor used in the synthesis.

2-(4,6-dimethylpyrimidin-2-ylthio)acetic acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring with a phenylacetamide group linked via a thioether bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

2-(4,6-dimethylpyrimidin-2-ylthio)-N-phenylacetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with methyl substitutions at positions 4 and 6, linked to a phenylacetamide group through a thioether bond. The synthesis typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with N-phenylacetamide under basic conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis or protein function .

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly as a selective inhibitor of human sirtuin 2 (SIRT2), which is implicated in cancer progression. Structure-activity relationship (SAR) studies have identified derivatives with enhanced potency against SIRT2, suggesting potential therapeutic applications in cancer treatment .

| Derivative | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 0.486 | SIRT2 Inhibition |

| Compound B | 0.542 | SIRT2 Inhibition |

| Compound C | 0.300 | SIRT2 Inhibition |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, as a SIRT2 inhibitor, it modulates pathways involved in cell cycle regulation and apoptosis. This interaction can lead to reduced cell proliferation in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound against multiple bacterial strains and found significant inhibition at low concentrations, highlighting its potential as an alternative to traditional antibiotics .

- Cancer Treatment : Another investigation focused on the compound's derivatives as SIRT2 inhibitors in cancer cell lines. Results indicated that certain derivatives not only inhibited SIRT2 but also induced apoptosis in cancer cells .

- Cytotoxicity Studies : Cytotoxicity tests demonstrated that while some derivatives increased cell viability in normal cells, they effectively reduced viability in cancerous cells, indicating a selective action that could minimize side effects .

Propriétés

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-10-8-11(2)16-14(15-10)19-9-13(18)17-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAFRRUJMKZSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.